molecular formula C13H8BrNO2S B8599556 7-bromo-4-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one

7-bromo-4-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one

Cat. No. B8599556
M. Wt: 322.18 g/mol
InChI Key: MUXLDTOVUCRYLM-UHFFFAOYSA-N
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Description

7-bromo-4-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C13H8BrNO2S and its molecular weight is 322.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-bromo-4-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-4-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H8BrNO2S

Molecular Weight

322.18 g/mol

IUPAC Name

7-bromo-4-(2-methyl-1,3-thiazol-4-yl)chromen-2-one

InChI

InChI=1S/C13H8BrNO2S/c1-7-15-11(6-18-7)10-5-13(16)17-12-4-8(14)2-3-9(10)12/h2-6H,1H3

InChI Key

MUXLDTOVUCRYLM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC(=O)OC3=C2C=CC(=C3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 7-bromo-4-(bromoacetyl)-2H-chromen-2-one (0.605 g, 1.7 mmol) in DMF is added thioacetamide (0.138 g, 1.8 mmol). The mixture is stirred 24 h at rt and at 100° C. overnight. Once cool to rt, it is partitioned between aqueous NH4Cl and EtOAc. The layers are separated and the aqueous phase is extracted with EtOAc. The combined organic layers are washed with brine and dried over anhydrous Na2SO4. The solvent is evaporated and the residue swished in hexanes/Et2O to give the title compound.
Quantity
0.605 g
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reactant
Reaction Step One
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0.138 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 7-bromo-4-(bromoacetyl)-2H-chromen-2-one (1.45 g, 4.19 mmol) in N,N-dimethylformamide (12.5 mL), thioacetamide (346 mg, 4.6 mmol) was added. The reaction was then stirred overnight at 100° C. After cooling, the reaction mixture was dissolved with a 4:1 mixture of CH2Cl2/hexanes. The mixture obtained was washed (3×) with water and the organic layer was concentrated under reduced pressure. The solid obtained was swished in a 4:1 mixture of hexanes/EtOAc. The solid obtained was collected by filtration and used as such for the next step. 1H NMR (400 MHz, acetone-d6): 8.32 (d, 1H), 8.14 (s, 1H), 7.66 (s, 1H), 7.54 (d, 1H), 6.73 (s, 1H), 2.74 (s, 3H).
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
346 mg
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
CH2Cl2 hexanes
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
hexanes EtOAc
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0 (± 1) mol
Type
reactant
Reaction Step Three

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